molecular formula C15H13F3OS B6384570 5-(4-Ethylthiophenyl)-3-trifluoromethylphenol CAS No. 1261949-62-5

5-(4-Ethylthiophenyl)-3-trifluoromethylphenol

Cat. No.: B6384570
CAS No.: 1261949-62-5
M. Wt: 298.3 g/mol
InChI Key: CUHCOJINKCGUOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Ethylthiophenyl)-3-trifluoromethylphenol is an organic compound characterized by the presence of an ethylthiophenyl group and a trifluoromethylphenol group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylthiophenyl)-3-trifluoromethylphenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

    Preparation of Aryl Halide and Boronic Acid: The starting materials, such as 4-ethylthiophenyl bromide and 3-trifluoromethylphenylboronic acid, are prepared.

    Coupling Reaction: The aryl halide and boronic acid are reacted in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylthiophenyl)-3-trifluoromethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, bases like NaOH or KOH

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, thiols

    Substitution: Ethers, esters

Scientific Research Applications

5-(4-Ethylthiophenyl)-3-trifluoromethylphenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Ethylthiophenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    4-Ethylthiophenol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-Trifluoromethylphenol: Lacks the ethylthiophenyl group, affecting its reactivity and applications.

Uniqueness

5-(4-Ethylthiophenyl)-3-trifluoromethylphenol is unique due to the combination of the ethylthiophenyl and trifluoromethylphenol groups, which impart distinct physical, chemical, and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

3-(4-ethylsulfanylphenyl)-5-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3OS/c1-2-20-14-5-3-10(4-6-14)11-7-12(15(16,17)18)9-13(19)8-11/h3-9,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHCOJINKCGUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.